2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
Description
2-(Benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a sulfur-containing acetamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the α-carbon and two distinct substituents on the nitrogen atom: a 2-methoxyethyl (-CH₂CH₂-OCH₃) group and a thiophen-3-ylmethyl (-CH₂-C₄H₃S) moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-20-9-8-18(11-16-7-10-21-13-16)17(19)14-22-12-15-5-3-2-4-6-15/h2-7,10,13H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPVGETVIPCVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure includes a benzylthio group, a methoxyethyl group, and a thiophen-3-ylmethyl moiety, which contribute to its biological activity.
Research indicates that compounds similar to 2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Studies have demonstrated that 2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide exhibits significant anticancer activity. In vitro assays showed:
- Cell Viability Reduction : The compound reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.
- Mechanistic Insights : It was found to activate caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Animal Models : In rodent models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers.
Data Tables
Case Studies
-
Case Study on Cancer Cell Lines :
- A study conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cells revealed that treatment with 2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide led to a dose-dependent decrease in cell proliferation. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
-
Inflammation Model Study :
- In a murine model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced paw swelling and histological signs of inflammation. This effect was accompanied by decreased levels of inflammatory mediators in serum.
Comparison with Similar Compounds
The following analysis categorizes structurally related compounds based on key functional groups, synthetic routes, and biological activities.
Structural Analogues with 1,3,4-Thiadiazole Cores
Compounds from (e.g., 5h , 5m ) share the acetamide backbone but incorporate a 1,3,4-thiadiazole ring instead of a benzylthio group. Key differences include:
Key Observations :
- The thiadiazole derivatives exhibit high yields (72–88%) and moderate melting points (133–170°C), suggesting stability suitable for pharmaceutical formulations .
Benzotriazole-Containing Acetamides
, and 5 describe compounds (e.g., 6 , 7 , 9 , 17 ) with a benzotriazol-1-yl group instead of benzylthio. These compounds were synthesized via reductive amination (NaBH(OAc)₃) or palladium-catalyzed cross-coupling (Pd(PPh₃)₄) .
Key Observations :
- Benzotriazole-containing acetamides exhibit >95% purity via HPLC, indicating robust synthetic protocols .
- The target compound’s benzylthio group may confer distinct redox properties compared to benzotriazole’s π-π stacking capability .
Thiophene-Based Acetamides
, and 15 highlight thiophene derivatives with acetamide linkages. For example:
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via a two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile .
- 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (): Features a chloro-benzoyl group, enhancing electrophilicity .
Comparison of Bioactivity :
| Compound ID | Substituents | Reported Activity |
|---|---|---|
| 8c , 8e () | Pyrazole-thiazole hybrids | Analgesic (tail immersion) |
| Target Compound | Benzylthio, methoxyethyl | Unknown; predicted protease inhibition |
Key Observations :
- Thiophene-acetamide hybrids often exhibit analgesic or anti-inflammatory activities due to sulfur’s role in modulating ion channels .
- The target compound’s methoxyethyl group may enhance solubility, balancing the hydrophobic benzylthio moiety .
Pyridine- and Pyridazine-Based Analogues
and describe pyridine/pyridazine acetamides with strong binding affinities (e.g., −22 kcal/mol for SARS-CoV-2 Mpro inhibitors) .
Structural vs. Functional Comparison :
| Compound ID () | Key Feature | Binding Affinity (kcal/mol) |
|---|---|---|
| 5RH3 | 3-Chlorophenyl, pyridine | −22 |
| Target Compound | Benzylthio, thiophen-3-ylmethyl | N/A |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
